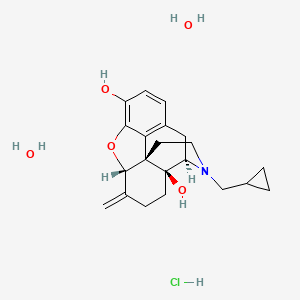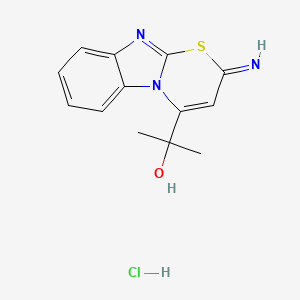
2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride typically involves the alkylation, benzylation, and bromoalkylation of benzimidazole-thione. These reactions lead to the intramolecular heterocyclization to form the desired thiazino-benzimidazole structure . The chemical structure of the synthesized product is characterized by various spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
Thiazolo(3,2-a)benzimidazole: This compound shares a similar core structure but differs in its substituents and functional groups.
Imidazo(2,1-b)(1,3)thiazines: These compounds also contain a fused heterocyclic ring system but have different chemical properties and applications.
Uniqueness
2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
145316-21-8 |
|---|---|
分子式 |
C13H14ClN3OS |
分子量 |
295.79 g/mol |
IUPAC名 |
2-(2-imino-[1,3]thiazino[3,2-a]benzimidazol-4-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H13N3OS.ClH/c1-13(2,17)10-7-11(14)18-12-15-8-5-3-4-6-9(8)16(10)12;/h3-7,14,17H,1-2H3;1H |
InChIキー |
NIBCBRKYSSLNDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=N)SC2=NC3=CC=CC=C3N12)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


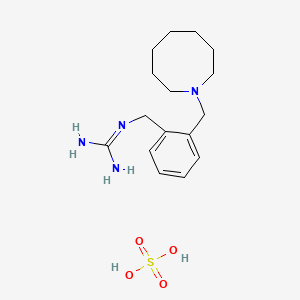
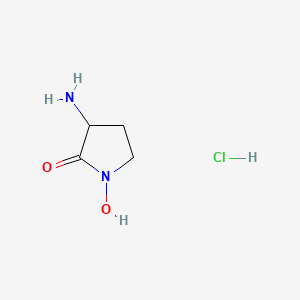
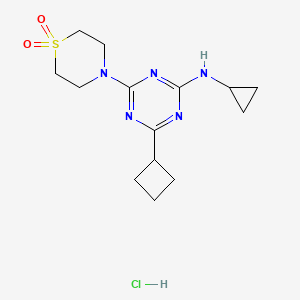
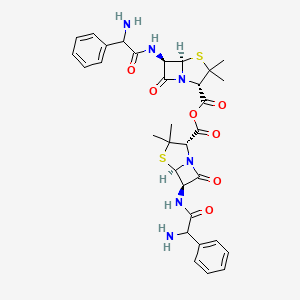

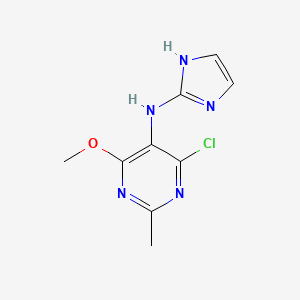
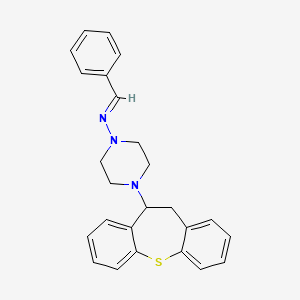

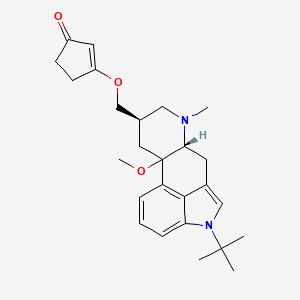
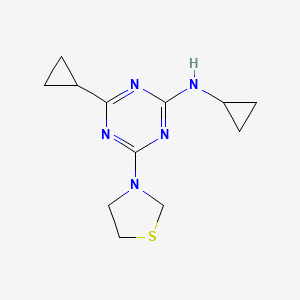
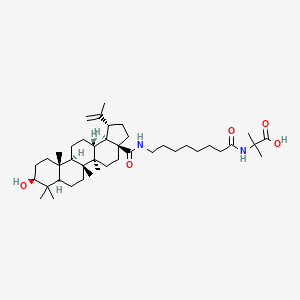
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
